4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine
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Overview
Description
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps. The azetidine ring can be introduced through nucleophilic substitution reactions, while the morpholine ring is often incorporated via amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The 1,2,3-triazole ring can bind to enzymes or receptors, modulating their activity . The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Azetidine Derivatives: Compounds containing azetidine rings, like azetidine-2-carboxylic acid.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-4-carboxamides.
Uniqueness
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-17-5-6-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSTZILINWHYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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